4-Quinolinecarbonyl chloride
Overview
Description
4-Quinolinecarbonyl chloride is a chemical compound with the formula C10H6ClNO . It is an important intermediate in the synthesis of various quinoline derivatives, which are widely used in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The 4-Quinolinecarbonyl chloride molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyridine(s) .Scientific Research Applications
Structural Analysis and Synthesis
- A study detailed the synthesis and structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, which involved the reaction of quinoline-3-carboxylic acid with thionyl chloride (a step that likely forms 4-Quinolinecarbonyl chloride) followed by coupling with 4-aminoacetophenone. Structural characterization was performed using various spectroscopic methods, and molecular geometry optimizations were conducted using DFT methods (Polo-Cuadrado et al., 2021).
Photocleavage Activity
- Research on 1-aryl/heteroaryl-4-substituted-1,2,4-triazolo[4,3-a]quinoxalines showcased their synthesis via copper(II) chloride mediated oxidative intramolecular cyclization. These compounds demonstrated significant DNA photocleavage activity under UV irradiation, indicating potential applications in biochemistry or pharmacology (Aggarwal et al., 2011).
Wastewater Treatment
- A study on the electro-oxidation of quinoline in wastewater treatment demonstrated the removal of quinoline using a swirling flow reactor. This research is particularly relevant to environmental chemistry, as it explores the degradation of organic pollutants in the presence of chloride ions (Li, 2022).
Synthesis of Fluorescent Quinolines
- Research involving the regiospecific synthesis of fluorescent 2,4-disubstituted quinolines from acyl chlorides (potentially including 4-Quinolinecarbonyl chloride) and other components showed the ability to create compounds with intense blue emission upon UV excitation, important for materials science and fluorescence-based applications (Rotzoll et al., 2010).
properties
IUPAC Name |
quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENSAQNLUSKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433748 | |
Record name | 4-QUINOLINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinecarbonyl chloride | |
CAS RN |
50821-72-2 | |
Record name | 4-QUINOLINECARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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